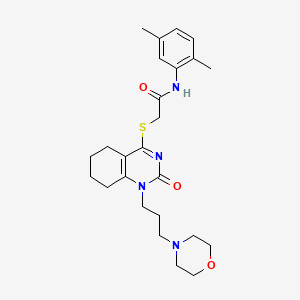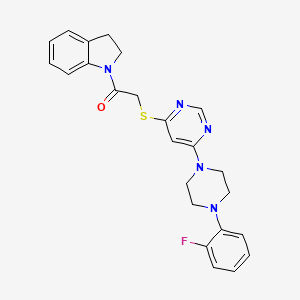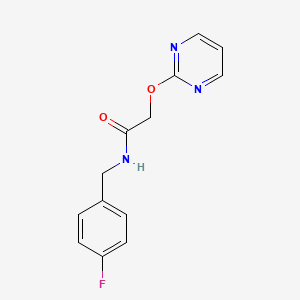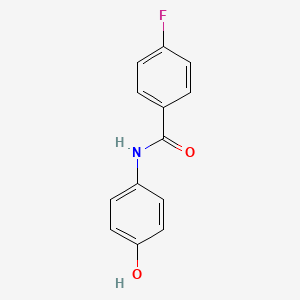![molecular formula C18H16ClFN6O3 B2810720 N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286695-67-7](/img/structure/B2810720.png)
N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClFN6O3 and its molecular weight is 418.81. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for Vasopressin V1B Receptor Imaging
One novel application of related compounds involves the development of radioligands for imaging and quantifying the vasopressin V1B receptor, which plays a crucial role in stress-related disorders. For instance, TASP0434299, a derivative with a similar structure, has been characterized as a potential radioligand for this purpose. It exhibited high binding affinities for human and rat V1B receptors and demonstrated potent antagonistic activity. Such compounds, when radiolabeled, could serve as important tools for in vivo imaging of the V1B receptor, offering insights into the receptor's role in various physiological and pathological conditions (Koga et al., 2016).
Antimicrobial Activity Studies
Research has also focused on synthesizing and evaluating the antimicrobial activity of related pyrimidine-triazole derivatives. For example, compounds synthesized from similar molecular frameworks have been investigated for their efficacy against bacterial and fungal strains. This highlights the potential of such derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of antimicrobial resistance (Majithiya & Bheshdadia, 2022).
Advancements in Synthesis and Characterization
The synthesis and spectral characterization of novel acetamides, including 2-morpholino derivatives, have been explored to develop new pharmaceuticals and materials with improved properties. These studies not only advance our understanding of the chemical synthesis techniques but also contribute to the discovery of compounds with potential biological and therapeutic applications (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Exploring Potential in PET Imaging
Derivatives have been investigated as radioligands for positron emission tomographic (PET) imaging of the translocator protein (18 kDa), which is implicated in neuroinflammation and cancer. The development of such compounds provides a foundation for non-invasive imaging techniques that could significantly impact diagnostics and therapeutic monitoring in neurodegenerative diseases and oncology (Dollé et al., 2008).
Anticancer and Kinase Inhibition
Research into thiazolyl N-benzyl-substituted acetamide derivatives has revealed their potential as Src kinase inhibitors, with implications for anticancer activity. This underscores the role of such compounds in the design of targeted therapies for cancer treatment, providing a promising avenue for the development of new anticancer agents (Fallah-Tafti et al., 2011).
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O3/c19-11-1-2-14(13(20)7-11)23-15(27)9-26-10-22-16-12(17(26)28)8-21-18(24-16)25-3-5-29-6-4-25/h1-2,7-8,10H,3-6,9H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPFYKOKDCQTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2810639.png)
![1-ethyl-6-(4-fluorobenzyl)-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2810641.png)


![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2810644.png)
![4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide](/img/structure/B2810645.png)
![1-(2,3-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810646.png)

![N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2810650.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)


